molecular formula C8H4F2N2O2 B13689799 4,6-Difluorobenzimidazole-2-carboxylic Acid

4,6-Difluorobenzimidazole-2-carboxylic Acid

Cat. No.: B13689799
M. Wt: 198.13 g/mol
InChI Key: SORRXOQUUUEHEP-UHFFFAOYSA-N
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Description

4,6-Difluorobenzimidazole-2-carboxylic Acid is a fluorinated benzimidazole derivative characterized by fluorine atoms at the 4- and 6-positions of the benzimidazole ring and a carboxylic acid group at the 2-position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and modulate pharmacokinetic properties. The benzimidazole core provides a rigid aromatic scaffold, facilitating interactions with biological targets such as enzymes or receptors. Its carboxylic acid group further enables salt formation or conjugation, enhancing solubility and bioavailability .

Properties

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

4,6-difluoro-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-7(12-6)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

SORRXOQUUUEHEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(=O)O)F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various quinazoline and pyrazoloquinazoline derivatives .

Mechanism of Action

The mechanism of action of 4,6-Difluorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to biological targets, leading to increased biological activity. The compound can inhibit enzymes and receptors involved in various biological processes, such as the angiotensin II receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzoic Acid Derivatives

Compounds like 2-Amino-4,6-difluorobenzoic acid (CAS 126674-77-9) share the difluoro-substituted benzoic acid backbone but lack the benzimidazole ring. Key differences include:

  • Molecular Weight: 173.12 g/mol (2-Amino-4,6-difluorobenzoic acid) vs. ~239.15 g/mol (estimated for 4,6-Difluorobenzimidazole-2-carboxylic Acid, assuming a benzimidazole core).
  • Functional Groups: The amino group in 2-Amino-4,6-difluorobenzoic acid reduces acidity (pKa ~4.5–5.5) compared to the carboxylic acid group (pKa ~2–3) in the target compound.
  • Applications: While 2-Amino-4,6-difluorobenzoic acid is used as a synthetic intermediate, the benzimidazole analog’s rigid structure makes it more suited for drug design .

Benzimidazole vs. Benzothiazole Analogs

2-Amino-4,6-difluorobenzothiazole (CAS 848678-59-1) replaces the benzimidazole’s nitrogen with sulfur. Key distinctions include:

  • Electronic Properties : The sulfur atom in benzothiazole reduces hydrogen-bonding capacity compared to benzimidazole’s nitrogen-rich structure.
  • Solubility : Benzothiazoles generally exhibit lower aqueous solubility due to increased hydrophobicity.
  • Biological Activity : Benzimidazoles are more prevalent in kinase inhibitors (e.g., antiviral agents), while benzothiazoles are common in antimicrobial agents .

Indazole and Triazole Derivatives

Compounds such as 4-Fluoro-1H-indazole-5-carboxylic acid (CAS 956317-36-5) and 4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1041481-59-7) exhibit structural similarities but differ in core heterocycles:

  • Indazole vs. Benzimidazole : Indazole’s fused pyrazole ring offers distinct π-π stacking interactions but lacks the imidazole’s basicity, affecting target binding.
  • Triazole Substituents : Triazole rings enhance metabolic resistance but may reduce planarity, altering binding affinity compared to the flat benzimidazole scaffold .

Fluorination Patterns and Pharmacological Impact

The synthesis of (S)-2-(4-(6-((2,4-difluorobenzyl)oxy)pyridin-2-yl)-2,5-difluorobenzyl)-1H-benzo[d]imidazole-6-carboxylic acid (Example 466) highlights the importance of fluorination position:

  • 4,6-Difluoro Substitution : Optimizes electronic effects without steric hindrance, improving target engagement.
  • 2,4-Difluorobenzyl Groups : Enhance lipophilicity and blood-brain barrier penetration, a feature absent in the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Benzimidazole 4,6-F; COOH at C2 ~239.15 Drug intermediate, kinase inhibition
2-Amino-4,6-difluorobenzoic acid Benzoic acid 4,6-F; NH2 at C2 173.12 Synthetic intermediate
4-Fluoro-1H-indazole-5-carboxylic acid Indazole 4-F; COOH at C5 ~196.13 Antimicrobial research
2-Amino-4,6-difluorobenzothiazole Benzothiazole 4,6-F; NH2 at C2 ~188.18 Antimicrobial agents

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